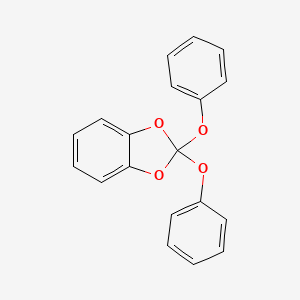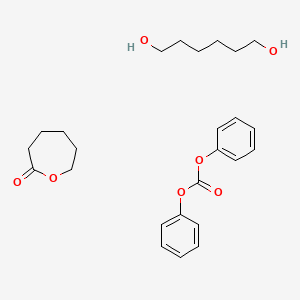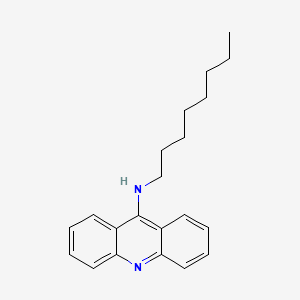
2,2-Diphenoxy-2H-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diphenoxy-2H-1,3-benzodioxole is an organic compound characterized by a benzodioxole ring substituted with two phenoxy groups. This compound is part of the benzodioxole family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenoxy-2H-1,3-benzodioxole typically involves the condensation of catechol with phenoxy-substituted carbonyl compounds. One efficient method includes the use of solid superacids like ZrO2/SO4^2- as catalysts. The reaction is carried out in refluxing benzene or toluene, yielding high amounts of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves the careful control of temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Diphenoxy-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy groups, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and phenols.
Substitution: Various substituted benzodioxole derivatives
Aplicaciones Científicas De Investigación
2,2-Diphenoxy-2H-1,3-benzodioxole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings .
Mecanismo De Acción
The mechanism of action of 2,2-Diphenoxy-2H-1,3-benzodioxole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and leading to anti-inflammatory effects .
Comparación Con Compuestos Similares
1,3-Benzodioxole: A simpler analog with a methylenedioxy group instead of phenoxy groups.
2,2-Difluoro-1,3-benzodioxole: A fluorinated derivative with different electronic properties and reactivity.
2,2-Diphenyl-1,3-benzodioxole: Similar structure but with phenyl groups instead of phenoxy groups .
Uniqueness: 2,2-Diphenoxy-2H-1,3-benzodioxole is unique due to its dual phenoxy substitution, which imparts distinct electronic and steric properties. These characteristics make it particularly useful in applications requiring specific interactions with biological targets or unique material properties .
Propiedades
Número CAS |
111273-81-5 |
|---|---|
Fórmula molecular |
C19H14O4 |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
2,2-diphenoxy-1,3-benzodioxole |
InChI |
InChI=1S/C19H14O4/c1-3-9-15(10-4-1)20-19(21-16-11-5-2-6-12-16)22-17-13-7-8-14-18(17)23-19/h1-14H |
Clave InChI |
WUYMVAZEXUQSTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2(OC3=CC=CC=C3O2)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]-](/img/structure/B14322913.png)
![4-[(Naphthalen-2-yl)methyl]-1,1'-biphenyl](/img/structure/B14322914.png)
![6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine](/img/structure/B14322918.png)




![1-Nitro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14322942.png)




